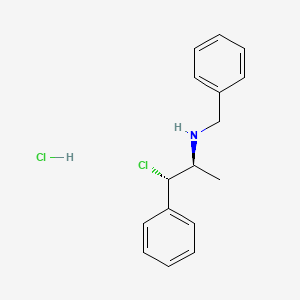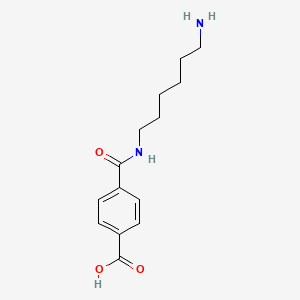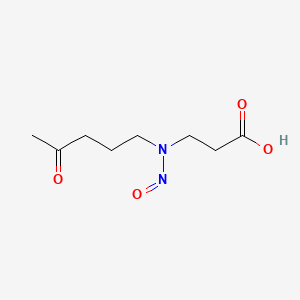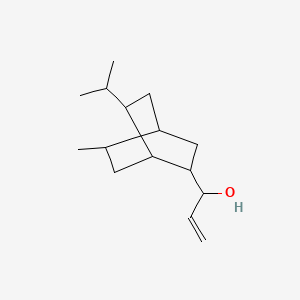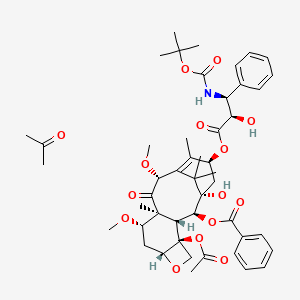
Cabazitaxel acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cabazitaxel acetone is a semi-synthetic derivative of the natural taxoid 10-deacetylbaccatin III, which is typically extracted from the needles of the European yew tree. It is a microtubule inhibitor used primarily as an antineoplastic agent in the treatment of metastatic castration-resistant prostate cancer . This compound stabilizes microtubules and induces tumor cell death, making it a valuable compound in cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cabazitaxel acetone is synthesized from 10-deacetylbaccatin III through a series of chemical reactions. The preparation involves dissolving this compound solvate in acetone, followed by the addition of water at room temperature. The mixture is stirred, filtered, and the filter cake is washed with water and vacuum-dried to obtain the anhydrous form of cabazitaxel .
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process ensures product stability, quality reproducibility, and ease of control for product purity, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Cabazitaxel acetone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like acetone and tetrahydrofuran (THF). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of cabazitaxel, which are used in different therapeutic applications. These derivatives retain the core structure of cabazitaxel but have modifications that enhance their efficacy and reduce side effects .
Wissenschaftliche Forschungsanwendungen
Cabazitaxel acetone has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various derivatives for research purposes.
Biology: Studied for its effects on cellular processes and microtubule dynamics.
Medicine: Primarily used in the treatment of metastatic castration-resistant prostate cancer. .
Industry: Used in the development of new drug formulations and delivery systems
Wirkmechanismus
Cabazitaxel acetone works by stabilizing microtubules and preventing their depolymerization, which disrupts the dynamics of mitotic spindle formation and ultimately inhibits cell division. This leads to the death of cancer cells. The compound has a low affinity for the P-glycoprotein efflux pump, allowing it to penetrate the blood-brain barrier more effectively than other taxanes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclitaxel: Another taxane used in cancer therapy, but with a higher affinity for the P-glycoprotein efflux pump.
Docetaxel: Similar to cabazitaxel but less effective in penetrating the blood-brain barrier.
Ixabepilone: A microtubule inhibitor with a different mechanism of action.
Uniqueness of Cabazitaxel Acetone
This compound is unique due to its ability to overcome resistance mechanisms associated with other taxanes. Its low affinity for the P-glycoprotein efflux pump allows it to be more effective in treating cancers that have developed resistance to paclitaxel and docetaxel .
Eigenschaften
CAS-Nummer |
1426815-65-7 |
|---|---|
Molekularformel |
C48H63NO15 |
Molekulargewicht |
894.0 g/mol |
IUPAC-Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;propan-2-one |
InChI |
InChI=1S/C45H57NO14.C3H6O/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47;1-3(2)4/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52);1-2H3/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+;/m0./s1 |
InChI-Schlüssel |
JXGFNOAMBPABCK-JVXKREHESA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC.CC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC.CC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


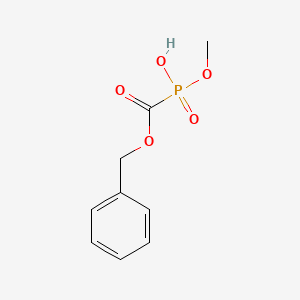

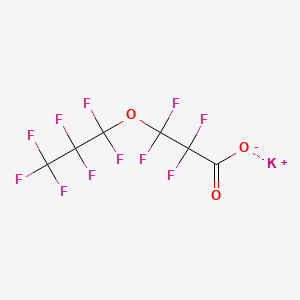

![1-Isocyanato-3-[(2-isocyanatocyclohexyl)methyl]-2-methylcyclohexane](/img/structure/B12681650.png)



